3-Butanoyl-1,3-thiazolidine-4-carboxylic acid 3-Butanoyl-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 606935-22-2
VCID: VC8417529
InChI: InChI=1S/C8H13NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
SMILES: CCCC(=O)N1CSCC1C(=O)O
Molecular Formula: C8H13NO3S
Molecular Weight: 203.26 g/mol

3-Butanoyl-1,3-thiazolidine-4-carboxylic acid

CAS No.: 606935-22-2

Cat. No.: VC8417529

Molecular Formula: C8H13NO3S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

3-Butanoyl-1,3-thiazolidine-4-carboxylic acid - 606935-22-2

Specification

CAS No. 606935-22-2
Molecular Formula C8H13NO3S
Molecular Weight 203.26 g/mol
IUPAC Name 3-butanoyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C8H13NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Standard InChI Key MFGCZLZGUBTUTK-UHFFFAOYSA-N
SMILES CCCC(=O)N1CSCC1C(=O)O
Canonical SMILES CCCC(=O)N1CSCC1C(=O)O

Introduction

Structural and Chemical Properties

The compound’s structure consists of a five-membered thiazolidine ring, where the nitrogen atom at position 1 is bonded to a butanoyl group (CH2CH2CO\text{CH}_2\text{CH}_2\text{CO}), and the carbon at position 4 bears a carboxylic acid moiety (COOH\text{COOH}). Key physicochemical properties include a melting point of 116–117°C and a storage recommendation at room temperature . Spectroscopic data, such as the InChI code 1S/C8H13NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)\text{1S/C}_8\text{H}_{13}\text{NO}_3\text{S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)}, confirm its stereochemical configuration . Comparative analysis with structurally related compounds, such as 3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid (PubChem CID 362549) , highlights the role of substituents in modulating solubility and reactivity.

Table 1: Comparative Properties of Thiazolidine-4-Carboxylic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
3-Butanoyl-1,3-thiazolidine-4-carboxylic acidC8H13NO3S\text{C}_8\text{H}_{13}\text{NO}_3\text{S}203.26116–117
3-Acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acidC12H12FNO3S\text{C}_{12}\text{H}_{12}\text{FNO}_3\text{S}269.29Not reported

Synthesis and Optimization

The synthesis of 3-butanoyl-1,3-thiazolidine-4-carboxylic acid typically involves acylation reactions using chlorobutyryl chloride as the acylating agent . A representative protocol involves:

  • Acylation of the Thiazolidine Core: Reacting 1,3-thiazolidin-4-carboxylic acid with chlorobutyryl chloride in the presence of a polar solvent (e.g., ethanol) and a base (e.g., potassium carbonate) .

  • Temperature Control: Maintaining the reaction mixture at 40–85°C for 2–6 hours to ensure complete conversion .

  • Purification: Vacuum filtration and washing with cold ethanol yield a solid product with >95% purity .

This method reduces energy consumption by 30% compared to traditional parallel synthesis approaches, as it avoids the need for water removal and excess reagent recovery . Chromatographic profiles (e.g., HPLC) and mass spectrometry (Figures 2–3 in ) validate the presence of both 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl derivatives in the final mixture.

Industrial and Biological Applications

Agrochemical Formulations

The compound’s thiol group exhibits free radical scavenging properties, making it effective in mitigating oxidative stress in crops . Field trials demonstrate a 20% increase in crop yield when used as a foliar spray under drought conditions, attributable to its ability to neutralize reactive oxygen species .

Antioxidant Supplements

In animal feed additives, 3-butanoyl-1,3-thiazolidine-4-carboxylic acid enhances glutathione biosynthesis by serving as a cysteine precursor . Studies on poultry show a 15% reduction in lipid oxidation in muscle tissue, extending meat shelf life .

Mechanistic Insights and Recent Advances

Recent research on thiazolidine-2,4-dione derivatives, such as those fused with ciprofloxacin , provides a framework for understanding structure-activity relationships. The butanoyl group’s hydrophobic tail improves membrane permeability, as evidenced by a 40% higher cellular uptake compared to acetylated analogs . Computational modeling further predicts strong binding affinity (Kd=2.3 μMK_d = 2.3 \ \mu\text{M}) for antioxidant enzymes like superoxide dismutase .

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